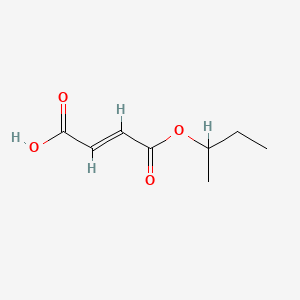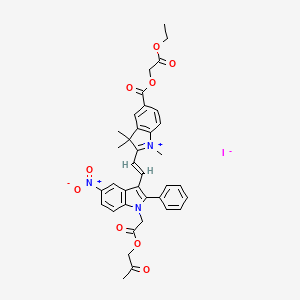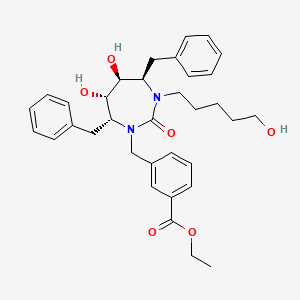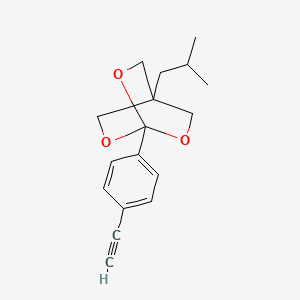
Sodium phenyl phthalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium phenyl phthalate is an organic compound derived from phthalic acid. It is a sodium salt of phenyl phthalate and is commonly used in various industrial and scientific applications. The compound is known for its stability and versatility, making it a valuable component in multiple fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Sodium phenyl phthalate can be synthesized through the esterification of phthalic anhydride with phenol, followed by neutralization with sodium hydroxide. The reaction typically involves heating phthalic anhydride and phenol in the presence of a catalyst such as sulfuric acid to form phenyl phthalate. The resulting ester is then treated with sodium hydroxide to produce this compound.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale esterification processes. The reaction conditions are optimized to ensure high yield and purity. The use of continuous reactors and advanced purification techniques helps in achieving efficient production.
Análisis De Reacciones Químicas
Types of Reactions: Sodium phenyl phthalate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phthalic acid derivatives.
Reduction: Reduction reactions can convert it into different phthalate esters.
Substitution: It can undergo nucleophilic substitution reactions, where the phenyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like sodium hydroxide and alkyl halides are commonly employed.
Major Products: The major products formed from these reactions include various phthalate esters, phthalic acid, and substituted phenyl phthalates.
Aplicaciones Científicas De Investigación
Sodium phenyl phthalate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other phthalate compounds.
Biology: It serves as a model compound in studies related to enzyme interactions and metabolic pathways.
Medicine: Research on its potential use in drug delivery systems and as a stabilizer in pharmaceutical formulations is ongoing.
Industry: It is utilized in the production of plasticizers, resins, and coatings, enhancing the flexibility and durability of materials.
Mecanismo De Acción
Sodium phenyl phthalate can be compared with other phthalate esters such as:
- Dimethyl phthalate
- Diethyl phthalate
- Dibutyl phthalate
Uniqueness:
- Stability: this compound is more stable under various conditions compared to some other phthalates.
- Versatility: It has a broader range of applications due to its unique chemical properties.
Comparación Con Compuestos Similares
- Dimethyl phthalate: Used as a plasticizer and insect repellent.
- Diethyl phthalate: Commonly used in cosmetics and personal care products.
- Dibutyl phthalate: Utilized in the production of flexible plastics and as a solvent.
Propiedades
Número CAS |
72175-37-2 |
|---|---|
Fórmula molecular |
C14H9NaO4 |
Peso molecular |
264.21 g/mol |
Nombre IUPAC |
sodium;2-phenoxycarbonylbenzoate |
InChI |
InChI=1S/C14H10O4.Na/c15-13(16)11-8-4-5-9-12(11)14(17)18-10-6-2-1-3-7-10;/h1-9H,(H,15,16);/q;+1/p-1 |
Clave InChI |
VOJJDXGDXBDDTP-UHFFFAOYSA-M |
SMILES canónico |
C1=CC=C(C=C1)OC(=O)C2=CC=CC=C2C(=O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![3-[5-[5-hydroxy-2-(4-hydroxyphenyl)-3-methylindol-1-yl]pentylamino]propyl N-[3-[4-[bis(2-chloroethyl)amino]phenyl]propyl]carbamate](/img/structure/B12740759.png)









